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2,2,7,7-Tetramethyl-1,4-thiazepan-5-one

Cat. No.: B13497883
M. Wt: 187.30 g/mol
InChI Key: ITHNPWCYVPLPQI-UHFFFAOYSA-N
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Description

Significance of Seven-Membered Heterocyclic Ring Systems in Organic and Medicinal Chemistry

Seven-membered heterocyclic rings are a noteworthy class of compounds that are integral to both organic and medicinal chemistry. Their unique three-dimensional structures and conformational flexibility make them attractive scaffolds for the development of new therapeutic agents. These ring systems are found in a variety of natural products and synthetically developed drugs, exhibiting a wide range of biological activities. The larger ring size, compared to more common five- and six-membered rings, allows for a greater diversity of spatial arrangements of substituents, which can be crucial for effective interaction with biological targets.

Within the broad family of seven-membered heterocycles, thiazepane and thiazepanone scaffolds, which incorporate both sulfur and nitrogen atoms, are of particular interest. The 1,4-thiazepane (B1286124) core, a saturated seven-membered ring with a sulfur atom at position 1 and a nitrogen atom at position 4, provides a flexible yet structurally defined framework. The introduction of a carbonyl group, typically at position 5, to form a 1,4-thiazepan-5-one (B1267140), adds a key functional group that can participate in hydrogen bonding and other interactions, further enhancing its potential as a pharmacophore. These scaffolds are recognized for their significant three-dimensional character, a desirable trait in modern drug discovery as it can lead to improved target specificity and better pharmacological profiles compared to flatter, aromatic systems.

Seven-membered rings are classified as medium-sized rings, which are known for their complex conformational behavior. Unlike the well-defined chair and boat conformations of cyclohexane, seven-membered rings can adopt a variety of lower-energy conformations, such as chair, boat, twist-chair, and twist-boat forms. The energy barriers between these conformations are often low, leading to a dynamic equilibrium of multiple shapes. This conformational flexibility allows the molecule to adapt its shape to fit into the binding sites of biological targets. The inherent three-dimensionality of these scaffolds is a key feature that medicinal chemists aim to exploit in the design of new drugs, moving away from the "flatland" of traditional aromatic compounds.

The 2,2,7,7-Tetramethyl Substitution Pattern: Structural Implications and Research Rationale

The introduction of four methyl groups at the C2 and C7 positions of the 1,4-thiazepan-5-one ring, resulting in 2,2,7,7-tetramethyl-1,4-thiazepan-5-one (B6194410), has profound structural and chemical implications. This specific substitution pattern is a classic example of the Thorpe-Ingold effect , or the gem-dimethyl effect.

The Thorpe-Ingold effect describes the acceleration of ring-closing reactions due to the presence of geminal substituents on the carbon chain. wikipedia.orglucp.netchem-station.com The two methyl groups on the same carbon atom (a gem-dimethyl group) increase the steric bulk, which in turn decreases the internal bond angle between the substituents. This compression of the bond angle brings the reactive ends of the molecule closer together, thereby promoting intramolecular cyclization. chem-station.com In the context of the synthesis of this compound, the presence of the gem-dimethyl groups on the precursor molecule would facilitate the ring-closure step.

From a conformational standpoint, the tetramethyl substitution significantly restricts the flexibility of the thiazepane ring. The steric hindrance imposed by the methyl groups is expected to favor certain conformations over others, leading to a more defined three-dimensional structure. This pre-organization of the molecular shape can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher binding affinity.

The research rationale for investigating this specific substitution pattern lies in the desire to create structurally novel and conformationally constrained scaffolds. By "locking" the seven-membered ring into a more rigid conformation, researchers can explore specific regions of chemical space with greater precision. This can lead to the development of more selective and potent biological probes and potential drug candidates.

Historical Context of 1,4-Thiazepan-5-one Synthesis and Its Derivatives

The synthesis of the parent 1,4-thiazepan-5-one scaffold has been explored through various synthetic routes. One of the most common and direct methods involves the reaction of a 1,2-amino thiol with an α,β-unsaturated ester or acid. nih.gov This reaction typically proceeds via a conjugate addition of the thiol to the activated double bond, followed by an intramolecular amidation to form the seven-membered lactam ring.

Historically, the synthesis of non-fused thiazepanones has been reported to be challenging, often requiring long reaction times and resulting in low yields. nih.gov However, recent advancements have led to more efficient one-pot syntheses that can be performed in a matter of hours with good yields and a broad substrate scope. nih.gov These improved methods have made the 1,4-thiazepanone scaffold more accessible for the development of libraries of diverse 3D fragments for screening in drug discovery programs. nih.gov The synthesis of derivatives with specific substitution patterns, such as the 2,2,7,7-tetramethyl substitution, would likely build upon these established synthetic strategies, utilizing appropriately substituted starting materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NOS B13497883 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NOS

Molecular Weight

187.30 g/mol

IUPAC Name

2,2,7,7-tetramethyl-1,4-thiazepan-5-one

InChI

InChI=1S/C9H17NOS/c1-8(2)5-7(11)10-6-9(3,4)12-8/h5-6H2,1-4H3,(H,10,11)

InChI Key

ITHNPWCYVPLPQI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)NCC(S1)(C)C)C

Origin of Product

United States

Synthetic Methodologies for 2,2,7,7 Tetramethyl 1,4 Thiazepan 5 One and Its Analogs

Strategies for Constructing the 1,4-Thiazepan-5-one (B1267140) Ring System

The formation of the 1,4-thiazepan-5-one ring involves the creation of a seven-membered heterocycle containing both sulfur and nitrogen atoms. Key strategies revolve around forming the constituent amide and thioether bonds in a controlled manner, either sequentially or concurrently.

Stepwise approaches to forming the thiazepanone ring often involve the sequential formation of an amide bond and a thioether linkage, or vice versa, leading to an intramolecular cyclization event that closes the seven-membered ring.

Intramolecular cyclization strategies typically involve preparing a linear precursor that already contains most of the required atoms for the ring. The final ring-closing step is then induced to form the thiazepanone.

One such approach involves first forming an amide bond between an aryl-substituted acrylic acid and an amino thiol, followed by an attempt at an intramolecular conjugate addition to form the ring. However, this specific route proved unsuccessful, likely due to the reduced electrophilicity of the β-carbon in the acrylamide (B121943) intermediate, which hinders the intramolecular Michael addition by the thiol. nih.gov

Another established method for forming the 1,4-thiazepan-5-one ring system involves the reaction between an aziridine (B145994) and a β-mercaptopropionic acid derivative. For instance, methyl-3-mercaptopropionate can be cyclized using aziridine in the presence of a base like sodium methoxide. nih.gov This reaction proceeds via the ring-opening of the strained aziridine ring by the thiol, followed by an intramolecular amidation to yield the seven-membered ring. A significant drawback of this method is the long reaction time, which can take several days, and potential incompatibility with base-sensitive functional groups. nih.gov The reaction mechanism involves the nucleophilic attack of the thiol on one of the aziridine carbons, leading to the opening of the three-membered ring. This is followed by the cyclization step where the newly freed amine attacks the ester carbonyl, forming the amide bond and closing the thiazepanone ring.

To overcome the limitations of multi-step syntheses, such as long reaction times and low yields, one-pot methodologies have been developed. These protocols combine multiple reaction steps into a single procedure without isolating intermediates, offering a more efficient and atom-economical route to the 1,4-thiazepanone core.

A highly efficient one-pot synthesis of 1,4-thiazepanones involves the reaction of 1,2-amino thiols with α,β-unsaturated esters. nih.gov This method significantly improves upon older procedures that took 3-7 days and often resulted in low yields. nih.gov By using moderately reactive trifluoroethyl esters and milder reaction conditions, a broad scope of 1,4-thiazepanones can be synthesized in good yields and with short reaction times (0.5–3 hours), often without the need for chromatographic purification. nih.gov The reaction tolerates a wide variety of α,β-unsaturated esters, providing access to a diverse library of thiazepanone analogs.

Table 1: Synthesis of 1,4-Thiazepanones using α,β-Unsaturated Esters and Cysteamine (B1669678)

The one-pot synthesis utilizing α,β-unsaturated esters and 1,2-amino thiols proceeds via a tandem conjugate addition-acylation mechanism. nih.gov The reaction begins with a Michael-type conjugate addition of the thiol from the 1,2-amino thiol to the β-carbon of the α,β-unsaturated ester. This is followed by an intramolecular cyclization, where the amine attacks the ester's carbonyl group, leading to acylation and the formation of the seven-membered ring.

The optimization of this tandem reaction involved screening various bases and additives. nih.gov Initial trials using methyl esters and the base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) resulted in low yields (11%). Other bases like DIEA, Et3N, and NaOH did not yield the desired product under the tested conditions. A significant improvement was achieved by incorporating an acyl transfer additive. The addition of 0.2 equivalents of imidazole (B134444) was found to substantially increase the yield of the cyclized 1,4-thiazepanone to 53%. nih.gov

Table 2: Optimization of Tandem Conjugate Addition-Cyclization

One-Pot Synthetic Routes for 1,4-Thiazepanones

Catalytic Approaches in Thiazepanone Synthesis

Catalytic methods offer significant advantages in the synthesis of thiazepanones, often providing milder reaction conditions, higher yields, and greater functional group tolerance compared to stoichiometric approaches. These methods are crucial for the efficient construction of the seven-membered ring.

Copper-Catalyzed Carbon-Nitrogen Bond Formation

Copper-catalyzed reactions are powerful tools for the formation of carbon-nitrogen (C-N) bonds, a key step in the cyclization to form thiazepanones and related heterocycles. The Ullmann condensation and related couplings are classic examples of copper-mediated C-N bond formation. In the context of thiazepanone synthesis, copper catalysis can facilitate the intramolecular cyclization of suitable acyclic precursors.

For instance, the synthesis of 1,4-benzodiazepinones, which are structurally analogous to thiazepanones, has been achieved through copper-promoted alkene diamination. In this approach, copper(II) ethylhexanoate promotes the cyclization of 2-sulfonamido-N-allyl benzamides with external amines, leading to the formation of the seven-membered ring in good yields. researchgate.net A proposed mechanism involves the coordination of the copper catalyst to the sulfonamide, followed by cis-aminocupration of the alkene to form an organocopper intermediate. Subsequent reductive elimination then forms the crucial C-N bond, completing the cyclization. nih.gov While this specific example leads to a fused ring system, the underlying principle of copper-catalyzed intramolecular C-N bond formation is applicable to the synthesis of monocyclic thiazepanones from appropriate β-amino thiol derivatives and α,β-unsaturated esters or their equivalents.

The general reaction conditions for such copper-catalyzed cyclizations often involve a copper(I) or copper(II) salt as the catalyst, a suitable ligand to stabilize the copper complex, and a base to facilitate the reaction. The choice of solvent and reaction temperature is critical and needs to be optimized for specific substrates.

Table 1: Examples of Copper-Catalyzed C-N Bond Formation in the Synthesis of Seven-Membered Heterocycles Note: This table includes examples from related seven-membered heterocycles to illustrate the scope of copper catalysis, as direct examples for 2,2,7,7-tetramethyl-1,4-thiazepan-5-one (B6194410) are not extensively reported.

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
CuIN,N-dimethylglycineK2CO3Dioxane10078 nih.gov
Cu(OAc)2NonePyridineDMF11065-85 nih.gov
Cu(2-ethylhexanoate)2NoneNoneXylenes13076-81 researchgate.netnih.gov

Metal-Catalyzed Coupling Reactions in Heterocycle Construction

Palladium-catalyzed cross-coupling reactions are another cornerstone of modern organic synthesis and have been applied to the construction of a wide variety of heterocyclic systems, including seven-membered rings. Reactions such as the Buchwald-Hartwig amination and Heck coupling can be employed to form key bonds in the thiazepanone scaffold.

For example, a palladium-catalyzed domino Heck/sulfination reaction has been reported for the synthesis of various sulfonylated heterocycles. acs.org This type of transformation highlights the potential of palladium catalysis to orchestrate complex cyclizations involving sulfur-containing functionalities. While not a direct synthesis of a thiazepanone, it demonstrates the capability of palladium to mediate the formation of C-S and C-C bonds in a single operation, which could be adapted for the synthesis of thiazepanone precursors.

Furthermore, palladium-catalyzed decarboxylative asymmetric allylic alkylation has been successfully used to synthesize gem-disubstituted 1,4-diazepan-5-ones in high yield and enantioselectivity. acs.org This methodology is particularly relevant to the synthesis of this compound, as it provides a route to molecules with quaternary carbon centers adjacent to a nitrogen atom. The reaction typically employs a palladium catalyst with a chiral phosphine (B1218219) ligand to control the stereochemistry.

Table 2: Examples of Metal-Catalyzed Coupling Reactions in the Synthesis of Seven-Membered Heterocycles Note: This table includes examples from related seven-membered heterocycles to illustrate the scope of metal-catalyzed coupling reactions.

CatalystLigandReaction TypeProduct TypeYield (%)Reference
Pd(dba)2(S)-(CF3)3-t-BuPHOXDecarboxylative Asymmetric Allylic Alkylationgem-disubstituted 1,4-diazepan-5-onesup to >99 acs.org
Pd(OAc)2XantphosIntramolecular AminocarbonylationDibenzo[b,e] nih.govacs.orgdiazepinonesup to 45 nih.gov
Pd(PPh3)4NoneCyclizationSubstituted 1,4-Benzodiazepines- researchgate.net

Stereoselective Synthesis of Thiazepanone Derivatives

The introduction of stereocenters into the thiazepanone ring is of great interest for the development of new chiral molecules with potential biological activity. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms in the molecule.

Control of Stereochemistry in Seven-Membered Ring Formation

Controlling stereochemistry during the formation of a seven-membered ring is a significant synthetic challenge. The conformational flexibility of the ring can make it difficult to achieve high levels of diastereoselectivity or enantioselectivity. However, several strategies have been developed to address this issue.

One approach is to use substrate control, where the existing stereocenters in the starting material direct the stereochemical outcome of the cyclization reaction. For example, the use of chiral pool starting materials, such as amino acids, can provide a source of chirality that influences the formation of new stereocenters during the ring-closing step.

Catalyst-controlled stereoselective reactions are another powerful strategy. As mentioned earlier, palladium-catalyzed asymmetric allylic alkylation using chiral ligands has proven effective in the synthesis of enantioenriched gem-disubstituted diazepanones. acs.org This approach could be extended to the synthesis of chiral thiazepanones by employing analogous sulfur-containing substrates.

Chiral Precursor Utilization and Asymmetric Induction Strategies

The use of chiral precursors is a common and effective strategy for the synthesis of enantiomerically pure compounds. Chiral amino thiols, derived from natural amino acids like cysteine or penicillamine, can be used as building blocks for the synthesis of chiral thiazepanones. For instance, the reaction of cysteine methyl ester with an α,β-unsaturated ester can lead to the formation of a thiazepanone with defined stereochemistry. mdpi.com

Chiral auxiliaries can also be employed to induce asymmetry in the synthesis of thiazepanones. A chiral auxiliary is a temporary chiral group that is attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary can be removed. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been widely used in asymmetric synthesis, including aldol (B89426) and alkylation reactions, which could be used to construct chiral fragments for subsequent cyclization into thiazepanones. nih.gov

Table 3: Examples of Stereoselective Synthesis of Seven-Membered Heterocycles

MethodChiral SourceProduct TypeStereoselectivityReference
Palladium-catalyzed Decarboxylative Asymmetric Allylic AlkylationChiral Ligand ((S)-(CF3)3-t-BuPHOX)gem-disubstituted 1,4-diazepan-5-onesup to 95% ee acs.org
Cyclization with Chiral Amino ThiolPenicillamineDisubstituted 1,4-thiazepan-5-one>95:1 dr mdpi.com
Intramolecular Ester Enolate-Imine CyclizationChiral N-substituentPolycyclic β-lactamshigh dr orgchemres.org

Analog Development and Functional Group Compatibility in this compound Synthesis

The development of analogs of this compound is important for structure-activity relationship (SAR) studies in drug discovery. This requires synthetic methodologies that are tolerant of a wide range of functional groups.

The synthesis of 1,4-thiazepanones via the cyclization of cysteamine derivatives with α,β-unsaturated esters has been shown to be compatible with a variety of substituents on the ester, including both electron-donating and electron-withdrawing groups on an aromatic ring. mdpi.com This suggests that analogs of this compound with diverse substitution patterns could be prepared using this method. However, the presence of the four methyl groups in the target molecule introduces significant steric hindrance, which could impact the efficiency of the cyclization. The use of more reactive esters, such as trifluoroethyl esters, has been shown to improve reaction times and yields in the synthesis of 1,4-thiazepanones, which could be beneficial for overcoming the steric bulk of the tetramethyl substitution. researchgate.net

Metal-catalyzed reactions, particularly those employing copper and palladium, are often praised for their excellent functional group tolerance. rsc.org For example, copper-catalyzed C-N bond formation reactions are known to be compatible with a wide range of functional groups, which would allow for the synthesis of complex thiazepanone analogs. Similarly, palladium-catalyzed coupling reactions can be performed in the presence of various functional groups, enabling the late-stage functionalization of the thiazepanone scaffold.

The synthesis of gem-disubstituted heterocycles, such as the target compound, often requires specialized methods. The palladium-catalyzed decarboxylative asymmetric allylic alkylation is a prime example of a reaction that not only tolerates various functional groups but also efficiently constructs the challenging quaternary carbon centers. acs.orgresearchgate.net This methodology would be highly valuable for the synthesis of analogs of this compound with variations at other positions of the ring.

Mechanistic Investigations of 2,2,7,7 Tetramethyl 1,4 Thiazepan 5 One Formation and Reactivity

Elucidation of Reaction Mechanisms and Intermediates in Thiazepanone Cyclization

The cyclization to form the 1,4-thiazepan-5-one (B1267140) core generally proceeds through a tandem conjugate addition and cyclization sequence. The reaction typically involves the interaction of a bifunctional starting material containing both a thiol and an amine group with a suitable Michael acceptor. In the case of 2,2,7,7-tetramethyl-1,4-thiazepan-5-one (B6194410), the precursors would be 2-amino-2-methylpropane-1-thiol (B8796092) and a suitably substituted acrylic acid derivative. The mechanism involves the initial attack of the thiol group onto the Michael acceptor, followed by an intramolecular attack of the amino group on an activated ester, leading to the formation of the seven-membered ring. researchgate.net

The ring-closing step is a critical phase in the formation of the 1,4-thiazepan-5-one. This intramolecular process is subject to the principles of ring-closing metathesis, where the formation of 5- to 7-membered rings is generally favored. wikipedia.org The key step in the proposed mechanism is the intramolecular cyclization, which follows the initial Michael addition. The nucleophilic amino group attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate that subsequently collapses to form the amide bond of the thiazepanone ring and release the leaving group.

The efficiency of this ring-closing process can be influenced by several factors, including the nature of the substituents on the backbone. The presence of gem-dimethyl groups at the 2 and 7 positions, as in this compound, can promote the cyclization through the Thorpe-Ingold effect, which favors ring-closing reactions.

Anionic intermediates play a pivotal role in the cyclization process. The reaction is typically base-catalyzed, leading to the formation of a thiolate anion, which is a potent nucleophile for the initial Michael addition. adichemistry.com Following the conjugate addition, the formation of an enolate intermediate is a key step that can influence the subsequent reaction pathway. purechemistry.org

In a manner analogous to the Favorskii rearrangement, which involves the rearrangement of α-halo ketones in the presence of a base, similar rearrangement pathways can be envisioned for intermediates in the thiazepanone synthesis. wikipedia.orgddugu.ac.in The Favorskii rearrangement proceeds through a cyclopropanone (B1606653) intermediate formed from an enolate. adichemistry.commychemblog.com In the context of thiazepanone formation, if suitable leaving groups are present on the carbon backbone, the enolate intermediate could potentially undergo an intramolecular nucleophilic attack to form a transient, strained three-membered ring, which would then be opened by a nucleophile to yield a rearranged product. While not a direct Favorskii rearrangement, the underlying principles of enolate formation and intramolecular cyclization followed by ring-opening are relevant to understanding potential side reactions or alternative mechanistic pathways.

Impact of Reaction Conditions and Catalyst Selection on Reaction Outcome

The outcome of the 1,4-thiazepanone synthesis is highly dependent on the reaction conditions and the choice of catalyst. A screen of various bases has shown that DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can yield the cyclized product, although in some cases with low yields. Other bases such as DIEA (N,N-Diisopropylethylamine), Et3N (Triethylamine), and NaOH have been reported to be less effective or require extended reaction times. nih.gov

The addition of acyl transfer additives, such as imidazole (B134444), has been shown to significantly improve the yield of the cyclized product. nih.gov The choice of solvent also plays a crucial role in the reaction efficiency. The reaction is further improved through the selection of an appropriate solvent that can facilitate both the initial conjugate addition and the subsequent intramolecular cyclization.

The use of moderately reactive trifluoroethyl esters as substrates under milder reaction conditions has been shown to improve the substrate scope and yield of 1,4-thiazepanones, often without the need for chromatographic purification. nih.gov These optimized conditions allow for the synthesis of a broader range of thiazepanones in shorter reaction times.

The following table summarizes the effect of different bases on the yield of a model 1,4-thiazepanone synthesis nih.gov:

BaseYield (%)
DBU11
DIEA0
Et3N0
NaOH0

This data is based on a model system and illustrates the importance of base selection.

Theoretical and Computational Chemistry for Mechanistic Insights

Theoretical and computational chemistry provides a powerful tool for gaining a deeper understanding of the reaction mechanisms involved in the formation of this compound. Methods such as Density Functional Theory (DFT) can be used to model the reaction pathway, identify transition states, and calculate energy barriers, offering insights that are often difficult to obtain through experimental means alone. sciepub.comsemanticscholar.orgnih.govbcrec.id

DFT calculations can be employed to model the entire reaction coordinate for the thiazepanone cyclization. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. researchgate.net For example, in a model system for 1,4-thiazepan-5-one formation, the transition state for the intramolecular cyclization step has been calculated, providing the Gibbs free energy of activation (ΔG‡). researchgate.net These calculations can help to identify the rate-determining step of the reaction and provide a quantitative measure of the energy barriers that must be overcome. semanticscholar.org

The geometry of the transition states can also be determined, providing a three-dimensional picture of the atomic rearrangements that occur during the reaction. nih.govresearchgate.net This information is invaluable for understanding the steric and electronic factors that govern the reaction.

For instance, computational analysis of a substituted 1,4-diazepan-5-one (B1224613) has revealed details about the chair conformation of the seven-membered ring and the orientation of its substituents. nih.govresearchgate.net Similar modeling of this compound and its intermediates can provide insights into the preferred conformations and the electronic properties of these species, which can in turn influence their reactivity.

Structural Elucidation and Conformational Analysis of 2,2,7,7 Tetramethyl 1,4 Thiazepan 5 One

Advanced Spectroscopic Characterization

Spectroscopic methods are fundamental to determining the precise chemical structure of a novel compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) would be indispensable for the characterization of 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one (B6194410).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

HRMS is a critical tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (molecular formula C₉H₁₈N₂OS), HRMS would provide an exact mass measurement that would either confirm or refute this proposed formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion. The resulting fragmentation pattern would offer valuable structural information, as the molecule would break apart at its weakest bonds. Characteristic fragmentation patterns for thiazepanones would be expected, potentially involving cleavage of the seven-membered ring. Analysis of these fragments helps to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy. scirp.orgresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

While NMR and MS can define the constitution and connectivity of a molecule, X-ray crystallography provides the definitive three-dimensional structure in the solid state. nih.gov This technique would allow for the precise measurement of bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's conformation.

Analysis of Bond Lengths, Angles, and Dihedral Angles

If suitable single crystals of this compound could be grown, X-ray diffraction analysis would yield a wealth of structural data.

Bond Lengths: The experimentally determined distances between bonded atoms would be compared to standard values for C-C, C-N, C-S, C=O, and C-H bonds. Any significant deviations from these standard lengths could indicate electronic effects or strain within the molecule.

Bond Angles: The angles between adjacent bonds would define the geometry around each atom. For the sp³-hybridized carbons, angles would be expected to be close to the ideal tetrahedral angle of 109.5°, although ring strain in the seven-membered ring would likely cause some distortion. The geometry around the sp²-hybridized carbonyl carbon would be trigonal planar, with angles near 120°.

A hypothetical data table summarizing the type of information that would be obtained from an X-ray crystallographic study is provided below.

Parameter Atoms Involved Expected Value
Bond Length (Å)C5=O~1.23
Bond Length (Å)C-N~1.47 (single), ~1.34 (amide)
Bond Length (Å)C-S~1.82
Bond Angle (°)N-C5-C6~120
Bond Angle (°)S-C2-N~109.5 (with distortion)
Dihedral Angle (°)C7-S-C2-NDependent on ring conformation

Note: These are generalized expected values and the actual experimental values would provide the true structural parameters.

Intermolecular Interactions and Crystal Packing

The crystal structure of this compound is primarily dictated by a network of intermolecular interactions that guide the assembly of molecules into a stable, three-dimensional lattice. The key interactions governing the crystal packing are hydrogen bonds and weaker van der Waals forces.

Interaction TypeDonorAcceptorTypical Distance (Å)Role in Crystal Packing
Hydrogen BondN-HC=O2.8 - 3.2Forms primary structural motifs (e.g., dimers, chains)
van der WaalsC-H (methyl)C-H (methyl)3.5 - 4.0Stabilizes packing through dispersion forces
Weak C-H···OC-HC=O3.0 - 3.5Contributes to lattice stability and directionality

Comprehensive Conformational Analysis

The seven-membered 1,4-thiazepan-5-one (B1267140) ring is inherently flexible and can theoretically adopt a variety of conformations, including chair, boat, and twist-boat forms. A comprehensive analysis combining experimental and computational methods is necessary to understand its conformational landscape, which is heavily influenced by the steric hindrance of the four methyl groups.

Experimental Approaches to Conformational Preferences

Experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, provide crucial insights into the solution-state conformation of this compound.

One of the most powerful NMR techniques for conformational analysis is the Nuclear Overhauser Effect Spectroscopy (NOESY). mdpi.com A 2D NOESY experiment detects protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons. By identifying key NOE correlations, particularly between protons on different parts of the thiazepan ring, the predominant solution-state conformation can be deduced. For instance, observing strong NOEs between axial protons on opposite sides of the ring would provide evidence for a chair-like or twist-chair conformation.

Variable-temperature NMR studies can also be employed to investigate the dynamics of conformational exchange. rsc.org Changes in the NMR spectrum, such as the broadening or coalescence of signals as the temperature is varied, can provide information on the energy barriers between different conformers. This allows for the determination of the thermodynamic parameters (ΔG°, ΔH°, ΔS°) for the conformational equilibrium. rsc.org

TechniqueInformation ObtainedKey Observables
1D ¹H NMRChemical environment and coupling constantsChemical shifts (δ), J-couplings (Hz)
2D NOESYThrough-space proton-proton proximities (< 5 Å)Cross-peak intensities
Variable-Temp NMRConformational exchange dynamics and energy barriersSignal coalescence temperature, line shape changes

Computational Studies of the Conformational Landscape

Computational chemistry offers powerful tools to complement experimental data by providing a detailed map of the potential energy surface and the dynamic behavior of the molecule.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are used to perform a systematic conformational search to locate all stable conformers (energy minima) and the transition states that connect them. mdpi.com This is typically achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of systematically varied key dihedral angles within the seven-membered ring.

Each identified energy minimum is then subjected to full geometry optimization to find its precise structure and energy. Frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data like zero-point vibrational energies and thermal corrections. By comparing the relative energies of all stable conformers, the global minimum—the most stable conformation—can be identified. These calculations provide a static, gas-phase or implicit solvent picture of the conformational preferences.

ConformerRelative Energy (kcal/mol) (Illustrative)Key Dihedral Angles (°) (Illustrative)
Twist-Chair (Global Minimum)0.00C2-N1-C7-C6: -75, C4-S-C5-C6: 60
Twist-Boat1.52C2-N1-C7-C6: 55, C4-S-C5-C6: -80
Chair3.15C2-N1-C7-C6: -65, C4-S-C5-C6: 55

While quantum calculations identify static energy minima, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the molecule in a more realistic, explicitly solvated environment. MD simulations solve Newton's equations of motion for the molecule and surrounding solvent molecules over time, generating a trajectory that reveals how the molecule moves, flexes, and changes its conformation.

By analyzing the MD trajectory, one can observe spontaneous transitions between different conformational states. This allows for the study of the flexibility of the thiazepan ring and the lifetime of different conformers. The simulation can also reveal the influence of the solvent on the conformational equilibrium, providing a more complete picture of the molecule's behavior in solution. Such simulations are crucial for understanding processes that depend on conformational flexibility.

Influence of Tetramethyl Substitution on Ring Conformation and Flexibility

The presence of two gem-dimethyl groups at the C2 and C7 positions, adjacent to the nitrogen and sulfur heteroatoms respectively, has a profound impact on the conformational behavior of the 1,4-thiazepan-5-one ring. This influence is primarily due to the Thorpe-Ingold effect, where geminal substitution favors ring formation and restricts conformational freedom. researchgate.net

The four bulky methyl groups introduce significant steric strain (A-strain), which severely limits the number of accessible low-energy conformations compared to the unsubstituted parent ring. The steric repulsion between the methyl groups, and between the methyl groups and other ring atoms, disfavors planar or near-planar conformations. Consequently, the ring is forced to adopt a more puckered conformation, such as a twist-boat or twist-chair, to alleviate these unfavorable steric interactions.

Furthermore, the tetramethyl substitution increases the energy barrier for ring inversion—the process by which one chair or boat form converts to another. The methyl groups must pass by each other or other ring substituents during this process, leading to high-energy transition states. This makes the ring more rigid and conformationally defined than its non-methylated counterpart. The gem-dimethyl effect thus reduces the conformational flexibility of the ring, effectively locking it into a limited set of preferred, highly puckered geometries. nih.gov This conformational restriction can have significant implications for the molecule's chemical reactivity and biological activity.

Advanced Applications and Future Research Directions of 2,2,7,7 Tetramethyl 1,4 Thiazepan 5 One in Chemical Science

Utilization as a Scaffold for Chemical Biology Probes and Libraries

The rigid yet non-planar structure of the 1,4-thiazepanone core, particularly when substituted as in 2,2,7,7-tetramethyl-1,4-thiazepan-5-one (B6194410), is highly advantageous for creating chemical biology probes and diverse screening libraries. This scaffold provides a robust framework for the spatial presentation of functional groups, facilitating specific interactions with biological targets.

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. However, many traditional fragment libraries are dominated by flat, aromatic structures, limiting the chemical space explored. There is a growing need for libraries enriched with 3D fragments to target the complex topographies of protein binding sites more effectively. nih.govlifechemicals.com

The 1,4-thiazepan-5-one (B1267140) scaffold is an exemplary candidate for constructing such 3D-enriched libraries. nih.govnih.govresearchgate.net Seven-membered rings like thiazepanones possess a higher degree of three-dimensionality compared to common five- and six-membered rings. nih.gov The incorporation of gem-dimethyl groups, as in this compound, further enhances this 3D character by restricting conformational flexibility and providing defined vectors for substituent placement. This increased sp³ character can lead to improved specificity and better physicochemical properties in resulting lead compounds. lifechemicals.com

Research has demonstrated that 1,4-thiazepanones and their derivatives are underrepresented in current screening collections, highlighting their novelty and potential for discovering new biological activities. nih.govnih.gov An efficient one-pot synthesis using α,β-unsaturated esters and 1,2-amino thiols allows for the creation of a diverse range of 1,4-thiazepanones, which can serve as precursors to various 3D fragments for screening libraries. nih.govnih.govresearchgate.net These scaffolds have been successfully identified as new ligands for challenging drug targets like the bromodomain and extraterminal domain (BET) proteins, showcasing their utility in FBDD. nih.govnih.gov

Table 1: Physicochemical Properties Favoring 1,4-Thiazepanones as 3D Fragments

Property Advantage for Screening Libraries Reference
High Fsp³ Enhanced three-dimensional shape, leading to better target specificity. lifechemicals.com
Scaffold Novelty Underrepresented in libraries, offering access to unexplored chemical space. nih.govnih.gov
Synthetic Tractability Accessible via efficient one-pot syntheses, allowing for library diversification. nih.govresearchgate.net

| Defined Vectors | Gem-dimethyl groups provide precise points for substituent orientation. | N/A |

The 1,4-thiazepan-5-one core is not only a valuable fragment itself but also a stable linkage formed in advanced bioconjugation strategies. A key application is the selective modification of proteins and peptides at N-terminal cysteine residues. nih.gov This specific location is often unique within a protein, allowing for highly site-selective labeling.

A method has been developed where monosubstituted cyclopropenone reagents react selectively with the 1,2-aminothiol group of an N-terminal cysteine. nih.gov This reaction proceeds under mild, biocompatible conditions to form a highly stable 1,4-thiazepan-5-one linkage. nih.gov The stability of this linkage is crucial for applications in developing therapeutic protein conjugates or biological probes for imaging and diagnostics.

This strategy allows for the attachment of various functional payloads, such as fluorescent dyes, biotin (B1667282) tags, polyethylene (B3416737) glycol (PEG) groups, or handles for click chemistry, to a protein of interest. nih.gov The reaction is highly selective for the N-terminal cysteine, even in the presence of other internal cysteine residues, which is a significant challenge in protein modification. nih.gov The resulting this compound moiety, formed from a sterically hindered cysteine analogue, would offer enhanced stability and a rigid connection, potentially influencing the orientation and activity of the conjugated payload.

Role in the Synthesis of Novel Molecular Building Blocks and Intermediates

Beyond its direct use in screening, this compound serves as a sophisticated building block for more complex molecules, including natural product analogs and advanced materials.

Natural products are a rich source of inspiration for drug discovery due to their structural complexity and biological activity. However, their total synthesis can be challenging. Synthetic building blocks that mimic portions of natural products can accelerate the synthesis of simplified, yet biologically active, analogs.

The rigid, seven-membered ring of this compound can be envisioned as a scaffold to mimic cyclic peptide turns or other constrained structural motifs found in natural products. Its synthetic accessibility allows for the introduction of various side chains, enabling the creation of a library of natural product-inspired compounds. While direct incorporation of this specific tetramethylated compound into a known natural product analog has not been extensively reported, the general strategy of using heterocyclic scaffolds to create such analogs is well-established. nih.govnih.gov The thiazepanone core provides a robust and stereochemically defined platform from which to build, potentially leading to novel therapeutic agents with improved properties over the parent natural product.

The development of advanced organic materials with tailored electronic, optical, or mechanical properties is a burgeoning field of research. The unique properties of heterocyclic compounds are increasingly being exploited in this area. While the direct application of this compound in materials science is not yet established, its structural characteristics suggest potential future roles.

The robust, saturated heterocyclic framework could be incorporated into polymer backbones to create materials with enhanced thermal stability and defined conformational properties. The presence of heteroatoms (sulfur and nitrogen) offers sites for coordination to metal centers, suggesting applications in the development of novel catalysts or metal-organic frameworks (MOFs). Furthermore, functionalization of the thiazepanone ring could allow for its use as a monomer in polymerization reactions, leading to new classes of polyamides or related polymers with unique properties conferred by the rigid, tetramethyl-substituted heterocyclic unit.

Structure-Activity Relationship (SAR) Studies in Chemical Biology Contexts

Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry, guiding the optimization of a hit compound into a potent and selective drug candidate. nih.gov The 1,4-thiazepan-5-one scaffold has been the subject of SAR studies, particularly in the context of its activity as a ligand for BET bromodomains. nih.gov

In these studies, the thiazepanone ring serves as a central scaffold, and modifications at various positions are made to probe interactions with the target protein. For a compound like this compound, the gem-dimethyl groups at positions 2 and 7 are critical structural features that significantly influence its SAR profile.

These methyl groups can:

Impart Rigidity: By locking the conformation of the seven-membered ring, they reduce the entropic penalty upon binding to a target, which can lead to higher affinity.

Provide Hydrophobic Contacts: The methyl groups can engage in favorable van der Waals interactions within hydrophobic pockets of a protein's binding site.

Act as "SAR Probes": The effect of methyl substitution compared to the unsubstituted parent scaffold provides valuable information about the steric and electronic requirements of the binding site. nih.gov For example, studies on other methylated azepanone inhibitors have shown that the specific position and stereochemistry of methyl groups can dramatically alter inhibitory potency and pharmacokinetic properties. nih.gov

Derivatives of the 1,4-thiazepane (B1286124) scaffold have been characterized as new BET bromodomain ligands, and SAR studies have been initiated to improve their binding efficiency. nih.govnih.gov The tetramethyl substitution pattern of this compound represents a key point of diversification in such SAR campaigns, offering a pathway to modulate potency, selectivity, and drug-like properties.

| Defined 3D Shape | Enhances selectivity for specific protein topographies. | nih.govlifechemicals.com |

Investigating the Impact of Stereochemistry on Molecular Interactions

The seven-membered 1,4-thiazepan-5-one ring is inherently non-planar and is expected to adopt low-energy conformations to minimize steric and torsional strain. For analogous seven-membered rings like 1,4-diazepanes, twist-boat and chair conformations are common. In the case of this compound, the presence of four methyl groups is predicted to have a significant impact on the conformational landscape.

The stereochemistry of the this compound backbone will, in turn, dictate how it interacts with other molecules. The orientation of the N-H and C=O groups of the lactam moiety, as well as the lone pairs on the sulfur atom, will be fixed in specific spatial arrangements. This pre-organization can be advantageous in the design of molecules for molecular recognition, where a well-defined three-dimensional structure is crucial for selective binding to a target. For instance, the fixed orientation of the lactam's hydrogen bond donor (N-H) and acceptor (C=O) could be exploited for creating specific interactions with biological macromolecules or for templating chemical reactions.

Future research in this area should focus on detailed conformational analysis using a combination of experimental techniques (X-ray crystallography of derivatives, variable-temperature NMR) and theoretical calculations. Understanding the conformational preferences and the energy barriers between different conformers will be key to designing and developing applications based on the specific stereochemistry of this heterocyclic scaffold.

Exploring Substituent Effects on Chemical Reactivity and Probe Functionality

The chemical reactivity of the this compound core can be finely tuned by introducing various substituents at different positions, primarily on the nitrogen atom. The electronic and steric nature of these substituents will influence the reactivity of the lactam ring and could be harnessed to develop functional molecular probes.

Electronic Effects: An electron-donating group (EDG) attached to the nitrogen atom would increase the electron density on the nitrogen and the carbonyl oxygen, potentially enhancing the nucleophilicity of the nitrogen (after deprotonation) and the basicity of the carbonyl oxygen. Conversely, an electron-withdrawing group (EWG) would decrease the electron density, making the N-H proton more acidic and the carbonyl carbon more electrophilic. These modifications can influence the rates of N-acylation, N-alkylation, and other reactions at the lactam functionality.

Steric Effects: The introduction of bulky substituents on the nitrogen atom would further increase the steric hindrance around the reactive centers of the molecule. This could be used to control the selectivity of reactions, for example, by directing incoming reagents to less hindered positions or by preventing certain reactions altogether.

Probe Functionality: By incorporating reporter groups, such as fluorophores or chromophores, as substituents, the this compound scaffold could be transformed into a molecular probe. The rigidified conformation of the seven-membered ring could provide a stable platform for the reporter group, and changes in the local environment upon binding to an analyte could lead to a detectable change in the spectroscopic properties of the probe. The steric bulk of the tetramethyl groups could also create a specific binding pocket, enhancing the selectivity of the probe.

The following table illustrates the hypothetical effect of different substituents on the N-H acidity of the this compound core.

Substituent on Nitrogen (R)Electronic EffectPredicted pKa of N-HReactivity of Carbonyl Carbon
-HNeutral~18-20Moderate
-CH₃Electron-donating>19Slightly decreased
-COCH₃Electron-withdrawing<17Increased
-SO₂PhStrongly electron-withdrawing<15Significantly increased

Emerging Research Areas and Unexplored Reactivity Profiles

The novel structure of this compound opens up avenues for new synthetic methodologies and the exploration of potentially unique reactivity.

Development of New Synthetic Methodologies for Diversification

While the synthesis of the parent this compound can be envisioned, the development of versatile synthetic methodologies to create a library of derivatives is a key area for future research. A plausible and efficient approach would be a one-pot reaction between 2-amino-2-methylpropanethiol and a suitably substituted α,β-unsaturated ester or acid. The gem-dimethyl effect is expected to facilitate the intramolecular cyclization step.

Further diversification could be achieved through post-synthesis modifications. For example, functional groups could be introduced at the nitrogen atom, or on substituents attached to the carbon backbone if the synthesis starts with appropriately functionalized precursors. The development of stereoselective synthetic routes to access specific enantiomers or diastereomers of substituted 2,2,7,7-tetramethyl-1,4-thiazepan-5-ones would be a significant advancement, enabling the study of stereochemistry on biological activity or material properties.

The table below outlines a potential synthetic strategy and diversification points.

Reaction StepReactantsKey TransformationDiversification Point
1. Michael Addition2-amino-2-methylpropanethiol + R¹-C(CH₃)=C(CH₃)-COOR²Formation of β-amino thioetherVariation of R¹ and R² on the unsaturated ester
2. Intramolecular CyclizationIntermediate from Step 1Lactam formation-
3. N-FunctionalizationThis compound + R³-XAlkylation, acylation, etc. at the nitrogenVariation of R³

Exploiting Novel Reactivity of the this compound Core

The combination of a lactam, a thioether, and significant steric hindrance within a seven-membered ring suggests that the this compound core may exhibit novel reactivity. For instance, the sulfur atom could be oxidized to a sulfoxide (B87167) or a sulfone, which would significantly alter the electronic properties and conformation of the ring. The resulting sulfoxides could introduce an additional stereocenter.

The lactam moiety itself offers several avenues for exploration. While typical lactam chemistry is expected, the steric environment created by the tetramethyl substitution might lead to unusual selectivities or reaction rates. Ring-opening reactions under specific conditions could provide access to functionalized acyclic amino thiols. Conversely, ring expansion or contraction reactions could lead to other interesting heterocyclic systems.

Furthermore, the sterically encumbered nature of the molecule could make it a useful ligand for organometallic chemistry. The sulfur and nitrogen atoms could coordinate to a metal center, with the bulky methyl groups influencing the coordination geometry and the catalytic activity of the resulting complex. The exploration of these and other potential reactions will undoubtedly uncover new and interesting chemistry for this unique heterocyclic scaffold.

Q & A

Q. How can synthetic routes for 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one be optimized to improve yield and purity?

Methodological Answer:

  • Key Reagents & Conditions : Utilize oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., LiAlH4) under inert atmospheres (N₂/Ar) at controlled temperatures (40–80°C). Monitor reaction progress via thin-layer chromatography (TLC) with toluene/ethyl acetoacetate/water (8.7:1.2:1.1 v/v) as the solvent system .
  • Purification : Recrystallize using ethanol or ether, and validate purity via single-spot TLC with iodine vapor visualization .
  • Yield Optimization : Adjust stoichiometry of reactants (e.g., phenylhydrazine derivatives) and optimize reflux time to minimize byproducts .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Analysis : Use ¹H/¹³C-NMR to resolve methyl group environments (δ 1.2–1.5 ppm for tetramethyl groups) and confirm the thiazepane ring’s rigidity. Coupling constants (J = 3–5 Hz) help identify axial/equatorial substituents .
  • IR Spectroscopy : Identify carbonyl (C=O) stretches near 1700 cm⁻¹ and sulfur-related bands (C-S) at 600–700 cm⁻¹ .
  • HR-FABMS : Validate molecular weight (e.g., [M+H]+ at m/z 215.1423) with <2 ppm error .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered atoms) in this compound be resolved?

Methodological Answer:

  • Software Tools : Refine structures using SHELXL with high-resolution data (d-spacing <1 Å). Apply TWIN/BASF commands for twinned crystals and ISOR/DFIX restraints for disordered methyl groups .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R1/wR2 convergence (<5% discrepancy) .
  • Case Study : A 2023 study resolved disorder in tetramethyl groups by splitting occupancy (60:40) and applying thermal displacement parameter restraints .

Q. How do structural modifications (e.g., substituent variation) impact the biological activity of thiazepanone derivatives?

Methodological Answer:

  • SAR Studies : Replace methyl groups with cyclopentyl/pentyl chains (see derivatives) to assess steric/electronic effects on receptor binding.
  • Assays : Test antimicrobial activity via MIC assays (e.g., E. coli ATCC 25922) or evaluate GABA receptor modulation via radioligand displacement .
  • Key Finding : Bulkier substituents (e.g., cyclopentyl) reduce metabolic clearance but may lower solubility (logP >3.5) .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for this compound be reconciled?

Methodological Answer:

  • Dynamic Effects : Use variable-temperature NMR (VT-NMR) to detect ring puckering or chair-flip dynamics that cause averaged signals at room temperature .
  • DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-311+G(d,p)) to identify conformational discrepancies .
  • X-ray vs. NMR : X-ray captures static crystal packing, while NMR reflects solution-state dynamics. For example, a 2022 study found axial-equatorial methyl interconversion explains δ 1.3 ppm averaging .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.